
Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide typically involves the reaction of 2-methylquinoline with methyl bromoacetate in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions: Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
類似化合物との比較
Quinoline: The parent compound with a similar structure but without the ester and hydroiodide groups.
2-Methylquinoline: A simpler derivative with only a methyl group on the quinoline ring.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness: Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide is unique due to its specific ester and hydroiodide groups, which confer distinct chemical reactivity and biological activity. These modifications enhance its solubility, stability, and potential therapeutic applications compared to its simpler counterparts .
特性
CAS番号 |
100749-52-8 |
|---|---|
分子式 |
C13H14INO2 |
分子量 |
343.16 g/mol |
IUPAC名 |
methyl 2-(2-methylquinolin-4-yl)acetate;hydroiodide |
InChI |
InChI=1S/C13H13NO2.HI/c1-9-7-10(8-13(15)16-2)11-5-3-4-6-12(11)14-9;/h3-7H,8H2,1-2H3;1H |
InChIキー |
PKSOBWBSCDMFDL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)OC.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
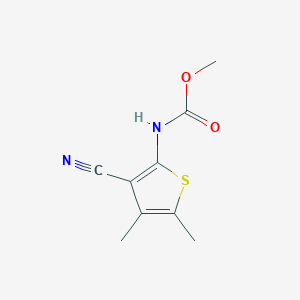
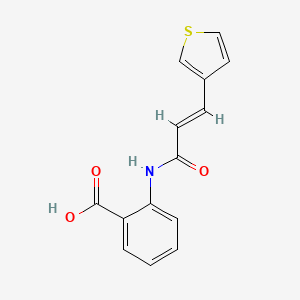
![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
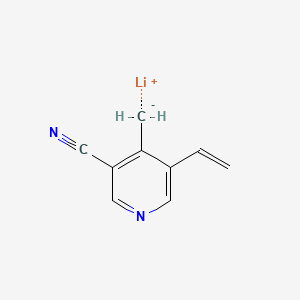

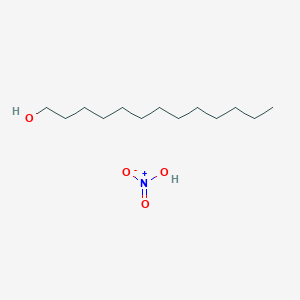
![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
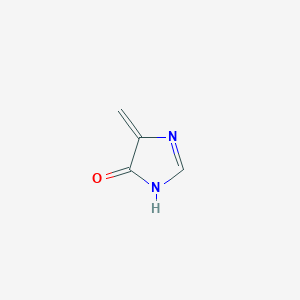
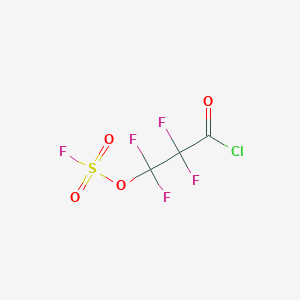
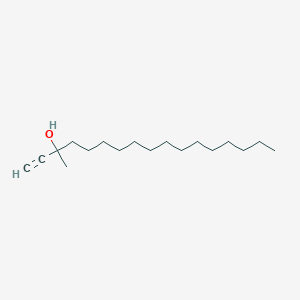
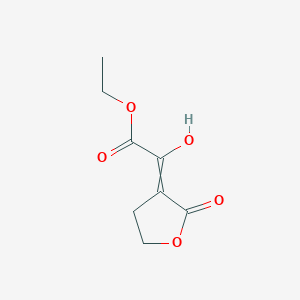
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
